molecular formula C25H23F2N5O4S B4339946 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N~3~-[3-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N~3~-[3-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

Cat. No.: B4339946
M. Wt: 527.5 g/mol
InChI Key: IDHZDMPJDRPXFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N~3~-[3-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N~3~-[3-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials often include substituted anilines, pyrazoles, and pyrimidines. The reaction conditions may involve:

    Heating: Reactions are often carried out at elevated temperatures to facilitate the formation of the pyrazolo[1,5-a]pyrimidine core.

    Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction efficiency.

    Solvents: Common solvents include dimethylformamide (DMF), dichloromethane (DCM), and ethanol.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using large-scale reactors, and implementing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the difluoromethyl group.

    Reduction: Reduction reactions could target the nitro or carbonyl groups if present.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogens (Cl2, Br2), nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield difluoromethyl ketones, while substitution could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, pyrazolo[1,5-a]pyrimidines are known for their potential as enzyme inhibitors. This compound could be investigated for its ability to inhibit specific enzymes involved in disease pathways.

Medicine

In medicinal chemistry, this compound may be explored for its potential therapeutic effects. It could serve as a lead compound for developing new drugs targeting specific diseases such as cancer or inflammatory conditions.

Industry

Industrially, this compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N~3~-[3-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE likely involves interaction with specific molecular targets such as enzymes or receptors. The difluoromethyl and morpholinylsulfonyl groups may play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-a]pyrimidine Derivatives: These compounds share the same core structure and may exhibit similar biological activities.

    Difluoromethyl Compounds: Compounds containing the difluoromethyl group are often explored for their unique chemical properties and biological activities.

    Morpholinylsulfonyl Compounds: These compounds are known for their potential as enzyme inhibitors and therapeutic agents.

Uniqueness

What sets 7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N~3~-[3-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE apart is its unique combination of functional groups. This combination may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

7-(difluoromethyl)-5-(4-methylphenyl)-N-(3-morpholin-4-ylsulfonylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23F2N5O4S/c1-16-5-7-17(8-6-16)21-14-22(23(26)27)32-24(30-21)20(15-28-32)25(33)29-18-3-2-4-19(13-18)37(34,35)31-9-11-36-12-10-31/h2-8,13-15,23H,9-12H2,1H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHZDMPJDRPXFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)C(F)F)C(=O)NC4=CC(=CC=C4)S(=O)(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23F2N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N~3~-[3-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 2
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7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N~3~-[3-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
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7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N~3~-[3-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 4
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7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N~3~-[3-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 5
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7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N~3~-[3-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE
Reactant of Route 6
Reactant of Route 6
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7-(DIFLUOROMETHYL)-5-(4-METHYLPHENYL)-N~3~-[3-(MORPHOLINOSULFONYL)PHENYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE

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